molecular formula C22H30ClNO2 B591268 L-Propoxyphene-d5 Hydrochloride CAS No. 1276197-49-9

L-Propoxyphene-d5 Hydrochloride

Cat. No. B591268
CAS RN: 1276197-49-9
M. Wt: 380.968
InChI Key: QMQBBUPJKANITL-HYOVGAQCSA-N
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Description

L-Propoxyphene-d5 Hydrochloride is the isotope labelled analog and L-isomer of Propoxyphene Hydrochloride . Propoxyphene is in a group of drugs called narcotic pain relievers . It is used to relieve mild to moderate pain .


Synthesis Analysis

The synthesis of propoxyphene involves several stages, including the preparation of an aminoketone, a Grignard reaction of the amino ketone, and acylation of the α-amino carbinol hydrochloride . The synthesis of L-Propoxyphene-d5 Hydrochloride specifically is not detailed in the sources.


Molecular Structure Analysis

The molecular formula of L-Propoxyphene-d5 Hydrochloride is C22H30ClNO2 . The IUPAC name is [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride .


Physical And Chemical Properties Analysis

The molecular weight of L-Propoxyphene-d5 Hydrochloride is 375.9 g/mol . Other physical and chemical properties specific to L-Propoxyphene-d5 Hydrochloride are not detailed in the sources.

Mechanism of Action

Propoxyphene acts as a weak agonist at OP1, OP2, and OP3 opiate receptors within the central nervous system (CNS) . Propoxyphene primarily affects OP3 receptors, which are coupled with G-protein receptors and function as modulators, both positive and negative, of synaptic transmission via G-proteins that activate effector proteins .

Safety and Hazards

Propoxyphene may be habit-forming and should be used only by the person it was prescribed for . It should not be used if you have a history of suicidal thoughts or actions . Dangerous side effects or death can occur when alcohol is combined with a narcotic pain medicine . The safety data sheet for L-Propoxyphene-d5 HCl indicates that it is toxic if swallowed .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for L-Propoxyphene-d5 Hydrochloride involves the conversion of a starting material to an intermediate, which is then reacted with another reagent to form the final product. The key steps in the synthesis pathway include protection of a functional group, reduction of a ketone, and substitution of a halogen with deuterium.", "Starting Materials": [ "Propiophenone-d5", "Hydrogen chloride gas", "Sodium hydroxide", "Sodium borohydride", "Propyl bromide", "Acetic anhydride", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Propiophenone-d5 is reacted with acetic anhydride and a catalytic amount of sulfuric acid to form the acetyl derivative.", "Step 2: The acetyl derivative is then reduced with sodium borohydride in methanol to form the corresponding alcohol.", "Step 3: The alcohol is then reacted with propyl bromide in the presence of sodium hydroxide to form the propyl ether.", "Step 4: The propyl ether is then reacted with hydrogen chloride gas in ethyl acetate to form the hydrochloride salt of L-Propoxyphene-d5." ] }

CAS RN

1276197-49-9

Molecular Formula

C22H30ClNO2

Molecular Weight

380.968

IUPAC Name

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] 2,2,3,3,3-pentadeuteriopropanoate;hydrochloride

InChI

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2;

InChI Key

QMQBBUPJKANITL-HYOVGAQCSA-N

SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl

synonyms

[R-(R*,S*)]-α-[2-(Dimethylamino)-1-methylethyl]-α-phenyl-benzeneethanol Propanoate (Ester) Hydrochloride-d5;  (-)-4-(Dimethylamino)-3-methyl-1,2-diphenyl-2-butanol Propionate Hydrochloride-d5;  Levopropoxyphene Hydrochloride-d5;  α-l-Propoxyphene Hydroc

Origin of Product

United States

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